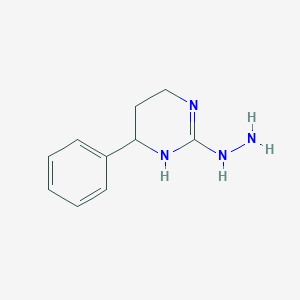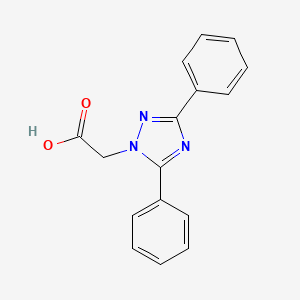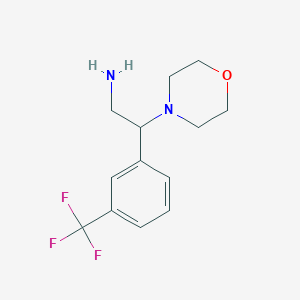![molecular formula C15H18N2OS2 B15096887 3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15096887.png)
3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclohexyl group, a thiazolidinone ring, and a methylene bridge connecting a methylpyrrole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of cyclohexanone with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclohexyl-5-[(2-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 3-Cyclohexyl-5-[(3-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 3-Cyclohexyl-5-[(4-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of a thioxo group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Eigenschaften
Molekularformel |
C15H18N2OS2 |
|---|---|
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
(5Z)-3-cyclohexyl-5-[(1-methylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18N2OS2/c1-16-9-5-8-12(16)10-13-14(18)17(15(19)20-13)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3/b13-10- |
InChI-Schlüssel |
OSTTUSRLFZDUOT-RAXLEYEMSA-N |
Isomerische SMILES |
CN1C=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3 |
Kanonische SMILES |
CN1C=CC=C1C=C2C(=O)N(C(=S)S2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B15096804.png)
![7-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B15096805.png)

![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}pyridine-4-carbohydrazide](/img/structure/B15096815.png)
![5-Methyl-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B15096827.png)
![[(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid](/img/structure/B15096835.png)


![Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro-](/img/structure/B15096856.png)

![C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine](/img/structure/B15096865.png)


![dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B15096895.png)
